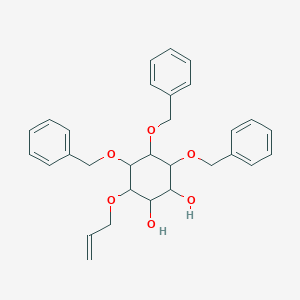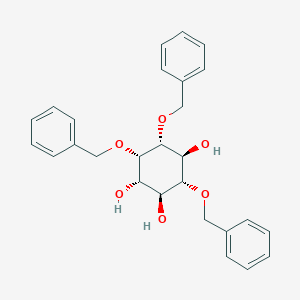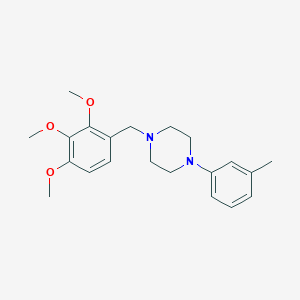
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate, also known as MOPP, is a chemical compound that has been used in scientific research for various purposes. It is a member of the butenolide family and is known for its unique chemical properties. In
Mechanism of Action
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate acts as a potent ligand for GABA(A) receptors, which are found in the central nervous system. It enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a reduction in anxiety and an increase in relaxation. In addition, Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate has been shown to have anti-cancer activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and increase relaxation in animal models. It has also been shown to have anti-cancer activity by inhibiting the growth of cancer cells. In addition, Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate has been shown to modulate the activity of ion channels, which are important in the function of the central nervous system.
Advantages and Limitations for Lab Experiments
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate has several advantages for lab experiments, including its potency and selectivity for GABA(A) receptors. However, it also has limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for research on Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate. One area of interest is the development of more selective ligands for GABA(A) receptors. Another area of interest is the study of the mechanism of action of Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate in cancer cells. Finally, there is interest in the development of Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate analogs with improved pharmacological properties.
Synthesis Methods
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with acetylacetone in the presence of a catalyst. Another method involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with acetic anhydride and then with acetylacetone in the presence of a catalyst. Both methods result in the formation of Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate.
Scientific Research Applications
Methyl 4-oxo-4-(4-phenyl-1-piperazinyl)-2-butenoate has been used in scientific research for various purposes, including as a ligand for GABA(A) receptors, as a potential anti-cancer agent, and as a tool for studying the function of ion channels. In addition, it has been used in the study of the central nervous system, particularly in the treatment of anxiety and depression.
properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl (E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoate |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)8-7-14(18)17-11-9-16(10-12-17)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3/b8-7+ |
InChI Key |
JFOLTQVFJWPMMB-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(CC1)C2=CC=CC=C2 |
SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)


![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)